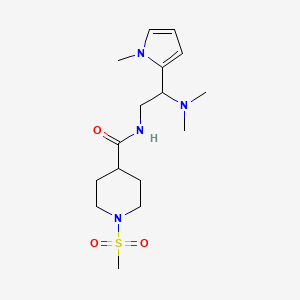

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The papers provided discuss derivatives of N-[2-(dimethylamino)ethyl] with different core structures such as acridine, piperazine, and piperidine, which have been synthesized and evaluated for their biological activities, including antitumor, antiallergy, and anti-acetylcholinesterase activities .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance biological activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have been prepared, showing in vivo antitumor activity . Similarly, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized for antiallergy activity . The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has also been reported, with modifications leading to increased anti-acetylcholinesterase activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the presence of electron-withdrawing substituents in the acridine derivatives ensures that the chromophore remains uncharged at physiological pH, which is essential for antitumor activity against solid tumors . The basicity of the nitrogen atom in the piperidine ring is also a significant factor, as seen in the anti-acetylcholinesterase activity of piperidine derivatives .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to enhance their biological activity and bioavailability. For instance, the acridine derivatives' physicochemical properties are adjusted to allow for DNA intercalation and efficient distribution in vivo . The piperazine derivatives' affinity for H1 histaminic receptors is influenced by their chemical structure, as seen in their ability to inhibit tritiated mepyramine binding .

Aplicaciones Científicas De Investigación

Aromatic Nucleophilic Substitution Reactions

A study by Sekiguchi, Horie, and Suzuki (1988) explored the aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary or secondary amines, demonstrating the reactivity of dimethylamino groups in complex molecular structures. This work provides a foundation for understanding the chemical behavior of compounds containing dimethylamino groups in synthetic chemistry Sekiguchi, Horie, & Suzuki, 1988.

Synthesis and Antiallergy Activity

Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated them for antiallergy activity. This study highlights the potential pharmaceutical applications of compounds with a dimethylaminoethyl moiety, offering insights into their biological activity Walsh et al., 1990.

Cyanoacetamide in Heterocyclic Chemistry

Research by Bialy and Gouda (2011) on the use of cyanoacetamide for synthesizing benzothiophenes with various functional groups, including dimethylamino, provides a glimpse into the versatility of such compounds in creating heterocyclic structures with potential antitumor and antioxidant activities Bialy & Gouda, 2011.

Ionic-Bonded Negative Photosensitive Polyimides

A study by Fukushima, Oyama, and Tomoi (2003) focused on the development of ionic-bonded negative photosensitive polyimides with pendant aminoalkyl (meth)acrylamide groups, showcasing the application of dimethylamino functionalities in material sciences, particularly in the creation of fine patterns for industrial applications Fukushima, Oyama, & Tomoi, 2003.

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity by Sugimoto et al. (1990) demonstrate the relevance of dimethylamino-containing compounds in the search for new therapeutic agents, particularly those targeting neurodegenerative diseases Sugimoto et al., 1990.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O3S/c1-18(2)15(14-6-5-9-19(14)3)12-17-16(21)13-7-10-20(11-8-13)24(4,22)23/h5-6,9,13,15H,7-8,10-12H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLTYFQAKNCSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)

![N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2549391.png)